

# Technical Support Center: In Vivo Drug-Drug Interactions with Centchroman

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## Compound of Interest

Compound Name: Centchroman

Cat. No.: B043507

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential in vivo drug-drug interactions with **Centchroman** (Ormeloxifene).

## Frequently Asked Questions (FAQs)

Q1: What are the known drug-drug interactions with **Centchroman** based on preclinical in vivo studies?

Preclinical studies in female Sprague-Dawley rats have identified several potential drug-drug interactions with **Centchroman**. These interactions primarily affect the pharmacokinetic profile of **Centchroman**, particularly its absorption and bioavailability. Co-administration of certain drugs has been shown to alter the rate and extent of **Centchroman** absorption[1][2].

Q2: Which specific drugs have been shown to interact with **Centchroman** in vivo?

Studies have investigated the interaction of **Centchroman** with a range of therapeutic agents, including antibiotics, antihypertensives, and NSAIDs. Notable interactions have been observed with amoxicillin and tetracycline, which have been reported to potentially interfere with the contraceptive efficacy of **Centchroman**[1][2][3][4]. Pharmacokinetic interactions have also been noted with ibuprofen and haloperidol[2][3][5].

Q3: How does amoxicillin interact with **Centchroman**?

Co-administration of amoxicillin with **Centchroman** in rats has been associated with resorbed implantations, suggesting a potential reduction in contraceptive efficacy[1][2]. However, further investigation in ovariectomized immature rats indicated no alteration in the estrogenic and antiestrogenic profiles of **Centchroman**, suggesting the mechanism is not directly linked to these hormonal activities[1][2]. Researchers should exercise caution when co-administering amoxicillin and **Centchroman** and may need to monitor for expected efficacy[1].

Q4: What is the nature of the interaction between tetracycline and **Centchroman**?

Tetracycline has been shown to interfere with the contraceptive efficacy of **Centchroman** in rats by reducing the bioavailability of both **Centchroman** and its active metabolite[2][3]. This is thought to occur through an increase in their excretion via bile and feces[2][3][5]. Interestingly, the co-administration of lactic acid bacillus spores was found to negate this effect[2][3].

Q5: Are there any known interactions between **Centchroman** and cytochrome P450 (CYP) enzymes?

While **Centchroman** is metabolized in the liver, specific information regarding its interaction with cytochrome P450 (CYP) enzymes is not extensively detailed in the provided search results[6]. Understanding the metabolic pathways, including the specific CYP isozymes involved, is crucial for predicting a wider range of potential drug-drug interactions. Further research in this area is warranted to provide a comprehensive interaction profile.

## Troubleshooting Guides

Problem: Unexpected failure of **Centchroman**'s contraceptive effect in an animal study when co-administered with another drug.

Troubleshooting Steps:

- Review the Co-administered Drug's Profile:
  - Check if the co-administered drug is an antibiotic, particularly from the penicillin or tetracycline classes, as these have been implicated in potential efficacy failures[1][2][3].
  - Investigate if the drug is known to affect gastrointestinal motility or flora, which could alter the absorption of **Centchroman**.

- Analyze Pharmacokinetic Data:
  - If pharmacokinetic data was collected, compare the AUC (Area Under the Curve) and Cmax (Maximum Concentration) of **Centchroman** and its active metabolite with and without the co-administered drug. A significant reduction in these parameters could explain the efficacy failure[3].
- Consider Enterohepatic Recirculation:
  - For drugs like tetracycline, the mechanism may involve interference with the enterohepatic recirculation of **Centchroman**'s metabolites[2][3].
- Introduce Probiotics:
  - In cases of suspected interaction due to altered gut flora (e.g., with tetracycline), consider the co-administration of lactic acid bacillus spores, which has been shown to mitigate the interaction[2][3].

Problem: Altered pharmacokinetic parameters of **Centchroman** observed in an in vivo experiment.

#### Troubleshooting Steps:

- Identify the Nature of the Change:
  - Determine which pharmacokinetic parameters are affected. Is it a change in the rate and extent of absorption (Cmax, Tmax, AUC), or a change in clearance (CL) or volume of distribution (Vd)? Most reported interactions affect absorption[1][2].
- Evaluate the Co-administered Drug Class:
  - A wide range of drugs, including antibiotics (ciprofloxacin, cefixime, metronidazole), antihypertensives (amlodipine, atenolol), and others (theophylline, metformin, pioglitazone, glibenclamide), have been shown to affect the absorption of **Centchroman**[1].
- Assess Experimental Design:

- Ensure that the timing of drug administration is consistent across all experimental groups. Staggered administration might help in differentiating direct chemical interactions from physiological responses affecting absorption.

## Data on Pharmacokinetic Interactions

Table 1: Summary of Investigated Drug-Drug Interactions with **Centchroman** in Rats

Co-administered Drug	Therapeutic Class	Observed Pharmacokinetic Interaction	Impact on Contraceptive Efficacy	Reference
Amoxicillin	Antibiotic	Affected rate and extent of absorption	Potential reduction (resorbed implantations)	<a href="#">[1]</a> <a href="#">[2]</a>
Tetracycline	Antibiotic	Reduced bioavailability of Centchroman and its metabolite	Reduced efficacy	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Ciprofloxacin	Antibiotic	Affected rate and extent of absorption	No significant effect reported	<a href="#">[1]</a>
Cefixime	Antibiotic	Affected rate and extent of absorption	No significant effect reported	<a href="#">[1]</a>
Metronidazole	Antibiotic	Affected rate and extent of absorption	No significant effect reported	<a href="#">[1]</a>
Ibuprofen	NSAID	Pharmacokinetic interaction observed	No significant effect reported	<a href="#">[2]</a> <a href="#">[3]</a>
Haloperidol	Antipsychotic	Pharmacokinetic interaction observed	No significant effect reported	<a href="#">[2]</a> <a href="#">[3]</a>
Amlodipine	Antihypertensive	Affected rate and extent of absorption	No significant effect reported	<a href="#">[1]</a>
Atenolol	Antihypertensive	Affected rate and extent of	No significant effect reported	<a href="#">[1]</a>

## absorption

Theophylline	Bronchodilator	Affected rate and extent of absorption	No significant effect reported	[1]
Metformin	Antidiabetic	Affected rate and extent of absorption	No significant effect reported	[1]
Pioglitazone	Antidiabetic	Affected rate and extent of absorption	No significant effect reported	[1]
Glibenclamide	Antidiabetic	Affected rate and extent of absorption	No significant effect reported	[1]

## Experimental Protocols

### Pharmacological Interaction Study (Contraceptive Efficacy)

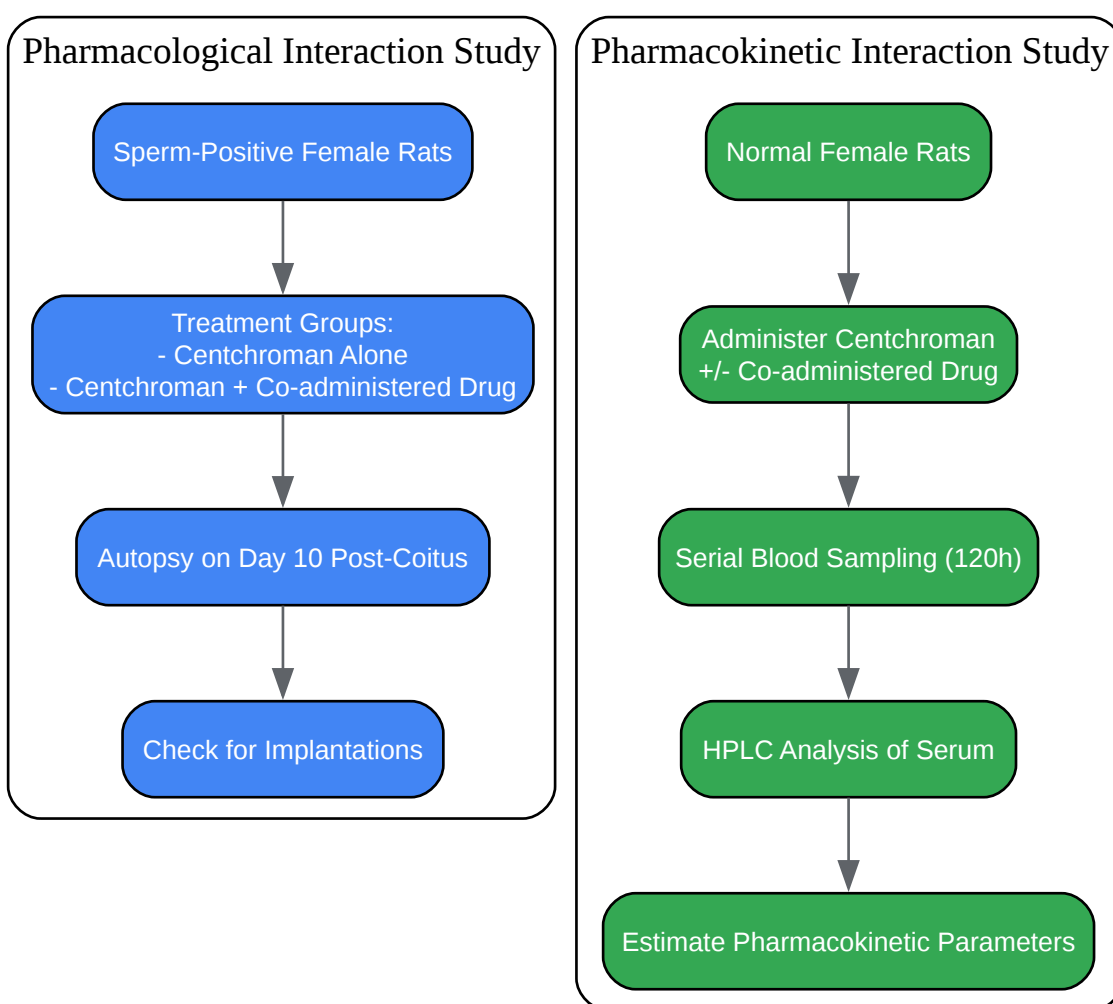
- Animal Model: Sperm-positive female Sprague-Dawley rats[1][2].
- Treatment: **Centchroman** administered at a dose of 1.5 mg/kg, with or without the co-administered drug[1][2].
- Endpoint: Rats are sacrificed on Day 10 post-coitus, and an autopsy is performed to check for the presence or absence of implantations[1][2]. A 100% success rate is defined as the complete absence of implantations in the treated group[1][2].

### Pharmacokinetic Interaction Study

- Animal Model: Normal female Sprague-Dawley rats[1][2].
- Procedure:
  - **Centchroman** is administered with or without the co-administered drug.

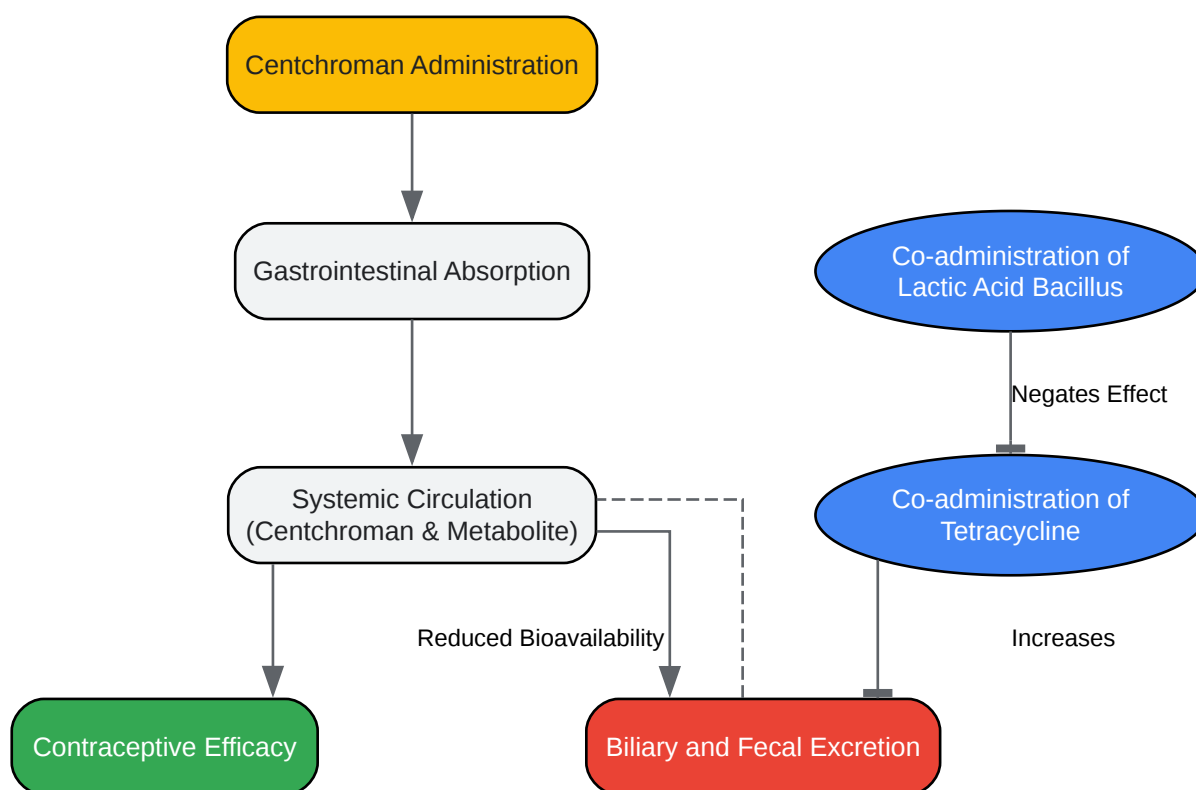
- Blood samples are collected serially over a period of 120 hours[1][2].
- Serum concentrations of **Centchroman** are analyzed using a validated high-performance liquid chromatography (HPLC) method[1][2].
- Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, CL, Vd) are estimated using non-compartmental analysis[1][2].

## Visualizations



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Caption: Experimental workflow for in vivo drug-drug interaction studies with **Centchroman**.



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Caption: Proposed mechanism of tetracycline interaction with **Centchroman**.

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